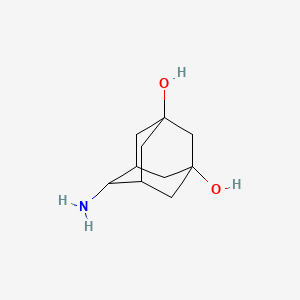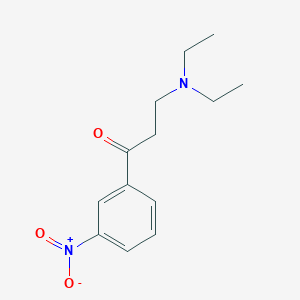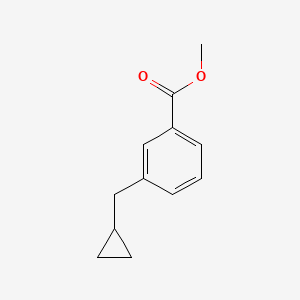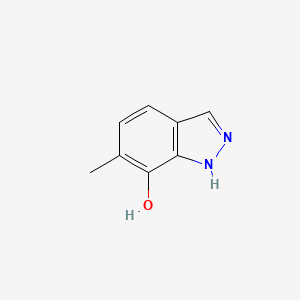
Cyclohexyl(1-hydroxycyclohexyl)methanone
Overview
Description
Mechanism of Action
Target of Action
Cyclohexyl(1-hydroxycyclohexyl)methanone, also known as 1-Hydroxycyclohexyl phenyl ketone, is primarily used as a photoinitiator (PI) molecule in chain transfer polymerization . The primary target of this compound is the polymeric matrix, where it is incorporated by the addition of a chromophore as a pendant group .
Mode of Action
As a photoinitiator, this compound absorbs light and undergoes a photochemical reaction to produce reactive species. These species can initiate polymerization reactions, leading to the formation of polymers. The compound’s interaction with its target, the polymeric matrix, results in the initiation of polymer chains .
Biochemical Pathways
The reactive species produced by the photoinitiator can initiate the polymerization of monomers, leading to the formation of polymers .
Result of Action
The primary result of this compound’s action is the initiation of polymer chains in the polymeric matrix. This leads to the formation of polymers, which have numerous applications in various industries, including coatings, inks, and adhesives .
Action Environment
The efficacy and stability of this compound as a photoinitiator are influenced by several environmental factors. Light is a critical factor, as the compound requires light to undergo the photochemical reaction necessary for polymerization. Other factors, such as temperature and the presence of other chemicals, may also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(1-hydroxycyclohexyl)methanone typically involves several key steps:
-
Acylation Reaction: : Cyclohexyl formic acid is used as a starting material. The acylation reaction is carried out by adding phosphorus trichloride to cyclohexyl formic acid at a temperature of 35 ± 5°C. The mixture is then heated to 60 ± 3°C and maintained for at least 3 hours to obtain cyclohexanecarbonyl chloride .
-
Friedel-Crafts Reaction: : The cyclohexanecarbonyl chloride obtained from the acylation reaction is then subjected to a Friedel-Crafts reaction with benzene in the presence of aluminum chloride as a catalyst. This reaction is carried out at a temperature of 5-10°C, followed by a gradual increase to 15 ± 2°C over a period of 2.5 hours .
-
Alkaline Hydrolysis: : The product from the Friedel-Crafts reaction is then hydrolyzed using an alkaline solution to obtain the crude product of this compound .
-
Purification: : The crude product is purified through fine steaming, crystallization, and drying to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows similar steps as the laboratory synthesis but is optimized for large-scale production. The process is designed to minimize environmental pollution and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(1-hydroxycyclohexyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Cyclohexyl(1-hydroxycyclohexyl)methanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: This compound has similar photoinitiating properties and is used in similar applications.
1-Benzoylcyclohexanol: Another compound with comparable chemical properties and applications.
Uniqueness
Cyclohexyl(1-hydroxycyclohexyl)methanone is unique due to its specific molecular structure, which provides it with distinct photoinitiating capabilities. Its ability to generate free radicals efficiently upon UV exposure makes it highly effective in polymerization processes, particularly in applications requiring high resistance to yellowing .
Properties
IUPAC Name |
cyclohexyl-(1-hydroxycyclohexyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h11,15H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXZBXUQGMCSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2(CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



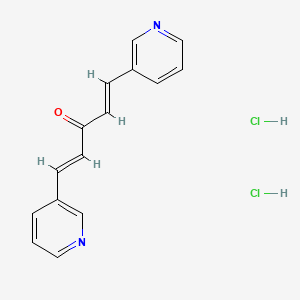
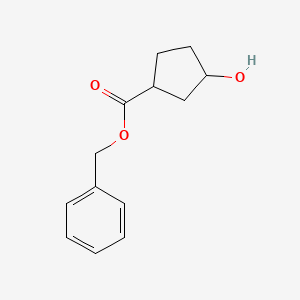
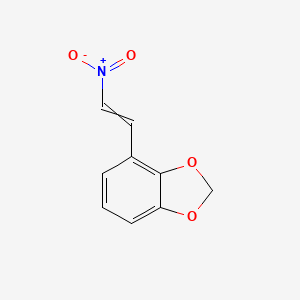
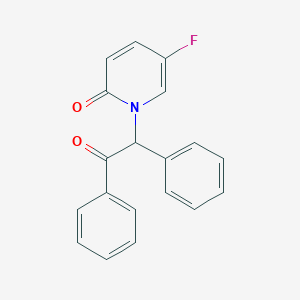
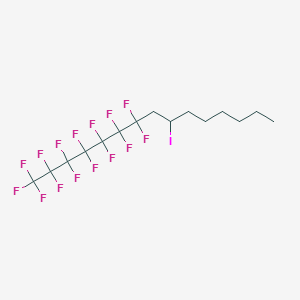
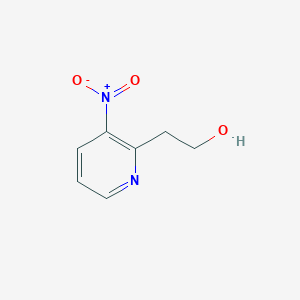
![2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3332746.png)
